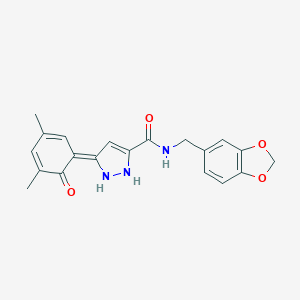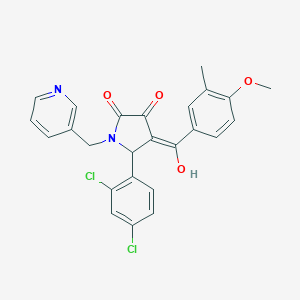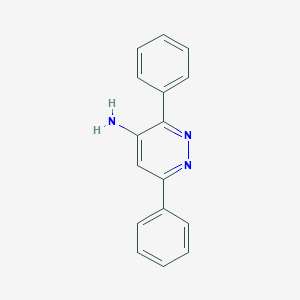![molecular formula C19H14FN7O2 B265794 8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly referred to as "Cyclen," is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Cyclen contains a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for research and development.
Wirkmechanismus
Cyclen's mechanism of action is complex and not yet fully understood. However, it is known that Cyclen can interact with various biological systems, including enzymes, receptors, and DNA. Cyclen's ability to interact with these systems makes it a valuable tool for studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
Cyclen has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of enzymes, the modulation of receptor activity, and the binding to DNA. Cyclen's unique structure allows it to interact with biological systems in a specific way, making it a valuable tool for studying the biochemical and physiological effects of various compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclen has several advantages and limitations for use in lab experiments. One of the main advantages of Cyclen is its ability to interact with biological systems in a specific way, making it a valuable tool for studying the mechanisms of various biological processes. However, Cyclen's complex structure can make it difficult to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving Cyclen. One potential area of research is the development of new drugs that utilize Cyclen's unique structure. Another potential area of research is the study of Cyclen's interactions with various biological systems, including enzymes, receptors, and DNA. Additionally, further research is needed to fully understand Cyclen's mechanism of action and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of Cyclen is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing Cyclen is the "Pictet-Spengler" reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. This reaction results in the formation of a cyclic imine, which can be further modified to produce Cyclen.
Wissenschaftliche Forschungsanwendungen
Cyclen has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research involving Cyclen is in the development of new drugs. Cyclen's unique structure allows it to interact with biological systems in a specific way, making it a valuable tool for drug discovery and development.
Eigenschaften
Produktname |
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molekularformel |
C19H14FN7O2 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-13-8-4-10(5-9-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-2-6-12(20)7-3-11/h2-9,17,25-26H,1H3 |
InChI-Schlüssel |
CHFCDXGYNKJUBE-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265718.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265724.png)



![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)



![4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
![10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)